N-(3,5-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Description
N-(3,5-Dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic amide derivative featuring a 3,5-dimethylphenyl group attached to a butanamide backbone, which is further linked to a 6-oxo-3-phenylpyridazinone moiety. The 3,5-dimethylphenyl substituent is a recurring motif in compounds with demonstrated activity in photosynthetic electron transport (PET) inhibition (IC50 ~10 µM in spinach chloroplasts) and crystallographic studies highlighting substituent-driven geometric effects . The pyridazinone moiety may confer unique electronic or hydrogen-bonding properties, distinguishing it from other amide-based compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-13-17(2)15-19(14-16)23-21(26)9-6-12-25-22(27)11-10-20(24-25)18-7-4-3-5-8-18/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTHNSBMDDRNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridazinone core, which is pivotal in its biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Substitution Reactions : Introduction of functional groups to enhance biological activity.
- Amidation : Formation of the amide bond with 3,5-dimethylphenyl butanoic acid using coupling reagents like EDCI and DMAP.
This structural complexity allows for diverse modifications that can enhance its pharmacological properties.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyridazinone derivatives, including this compound. The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes:
- Inhibition of COX-2 and 5-LOX : The compound exhibits inhibitory effects on cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are critical in mediating inflammation .
| Compound | COX-2 Inhibition (nM) | 5-LOX Inhibition (nM) |
|---|---|---|
| This compound | 37.1 | 34.2 |
Anticancer Activity
Research indicates that this compound may possess anticancer properties by targeting carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis:
- Inhibition Constants : The compound has shown promising inhibition constants against various CA isoforms, suggesting potential use in cancer therapy.
| CA Isoform | Inhibition Constant (nM) |
|---|---|
| hCA II | 5.3 |
| hCA IX | 4.9 |
| hCA XII | 18.4 |
These values indicate strong inhibitory action, particularly against hCA IX and hCA II, which are associated with cancer progression.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates or inhibitors within biological pathways. By interacting with specific enzymes such as COX and CA isoforms, it modulates inflammatory responses and cellular proliferation.
Case Studies
- Analgesic and Anti-inflammatory Studies : In vivo studies demonstrated that derivatives similar to this compound exhibited significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis through the inhibition of CA activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in PET Inhibition
identifies N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide as a potent PET inhibitor (IC50 ~10 µM). Key comparisons include:
- Structural Differences: The target compound replaces the hydroxynaphthalene core with a pyridazinone-butanamide system. This may alter binding affinity to photosystem II (PSII) or solubility.
- Substituent Effects: Both compounds share the 3,5-dimethylphenyl group, which associates with enhanced lipophilicity and PET inhibition. However, the pyridazinone’s electron-deficient aromatic system could introduce distinct electronic interactions compared to the hydroxynaphthalene core .
Crystallographic and Physicochemical Comparisons
examines N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, revealing that meta-substituted dimethyl groups influence crystal packing and molecular geometry. Key insights:
- Crystal Structure : The 3,5-dimethylphenyl group induces asymmetric unit variations (e.g., two molecules per unit vs. one in other analogs), suggesting steric effects from methyl groups .
Butanamide Derivatives in Pharmaceutical Contexts
describes butanamide derivatives (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide) as CTPS1 inhibitors for cancer treatment. Comparisons include:
- Backbone Flexibility : The target compound’s butanamide chain may offer similar conformational flexibility, aiding target binding.
- Substituent Specificity: The pyridazinone and phenyl groups in the target compound likely direct activity toward different targets (e.g., plant PSII vs. human CTPS1) compared to ’s pyrimidine-based analogs .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Meta-substituted dimethyl groups (3,5-) optimize activity in PET inhibitors, as seen in . This aligns with the target compound’s design .
- Electronic Effects : While highlights electron-withdrawing groups (e.g., fluorine) as favorable for PET inhibition, the target compound’s dimethyl groups (electron-donating) may compensate via increased lipophilicity or steric effects .
- Core Structure Impact: Pyridazinone’s planar, heteroaromatic system may enable π-π stacking or hydrogen bonding absent in naphthalene or trichloro-acetamide analogs .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for N-(3,5-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?
The synthesis typically involves multi-step reactions starting from pyridazinone and substituted aromatic precursors. Key steps include:
- Coupling reactions : Formation of the pyridazinone core via condensation of diketones with hydrazines under acidic or basic conditions .
- Amide bond formation : Reaction of the pyridazinone intermediate with 3,5-dimethylphenyl-substituted butanoyl chloride using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Adjusting reaction temperatures (60–100°C), catalyst loadings (e.g., DMAP for amidation), and purification via column chromatography or recrystallization to achieve >90% purity .
Basic: How is the structural integrity of this compound confirmed experimentally?
Advanced spectroscopic and analytical methods are employed:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl groups on the aryl ring at δ 2.2–2.4 ppm) and amide carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 417.18) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry when single crystals are obtainable .
Basic: What are the critical physicochemical properties to characterize for this compound?
Key properties include:
- Solubility : Tested in DMSO, water, and ethanol via shake-flask method; logP values (e.g., ~3.5) predict membrane permeability .
- Thermal stability : Analyzed via thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C) .
- pKa : Measured using potentiometric titration or computational tools (e.g., ACD/Labs) to assess ionization states under physiological conditions .
Advanced: How do structural modifications influence its biological activity in SAR studies?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl) on the phenyl ring enhances receptor binding affinity, while methyl groups improve metabolic stability .
- Heterocyclic variations : Replacing pyridazinone with pyrimidine reduces activity, highlighting the pyridazinone moiety’s role in target engagement .
- Methodology : Comparative assays (e.g., IC measurements in enzyme inhibition) and molecular docking (using AutoDock Vina) quantify substituent contributions .
Advanced: How can researchers identify potential biological targets for this compound?
- In silico screening : Molecular docking against protein databases (e.g., PDB) predicts interactions with kinases or GPCRs due to the pyridazinone core’s resemblance to ATP analogs .
- In vitro assays : High-throughput screening (HTS) in cell lines overexpressing FFAR2/3 receptors, followed by cAMP or calcium flux measurements to validate inverse agonist activity .
- Target deconvolution : CRISPR-Cas9 knockout libraries identify genes whose loss abrogates compound activity .
Advanced: How should contradictory data in biological activity studies be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .
- Metabolic stability testing : LC-MS/MS quantifies active metabolite formation, which may explain discrepancies between in vitro and in vivo results .
- Structural analogs : Compare activity of derivatives (e.g., sulfamoylphenethyl variant, CAS 953159-12-1) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
